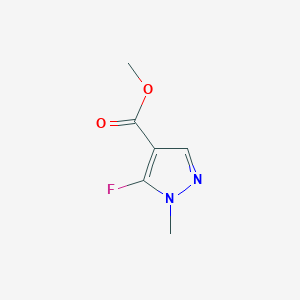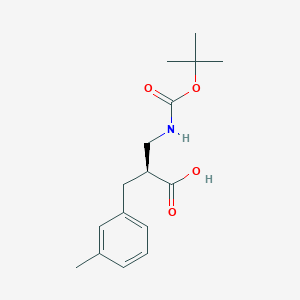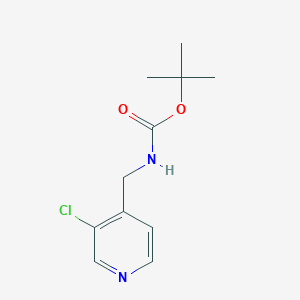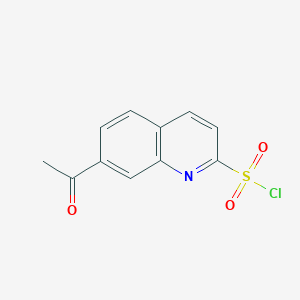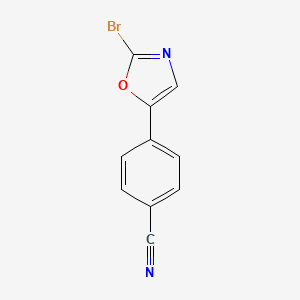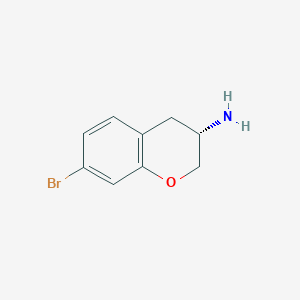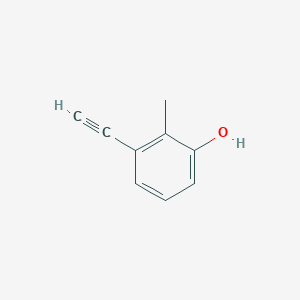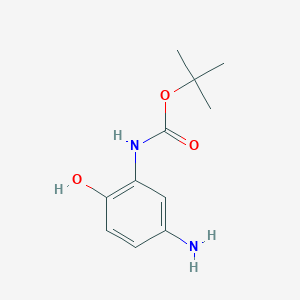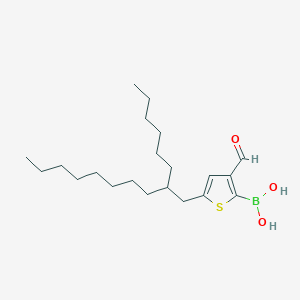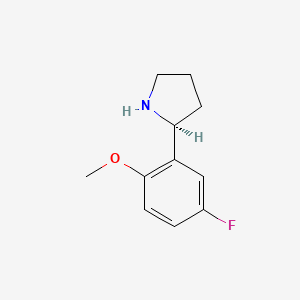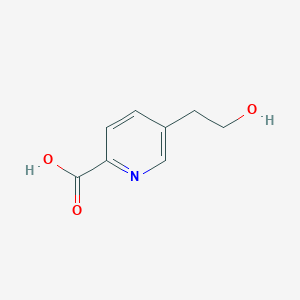
5-(2-Hydroxyethyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound features a carboxylic acid group (COOH) attached to the 2-position of the pyridine ring.
- It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
5-(Hydroxymethyl)picolinic acid: is an organic compound with the chemical formula . It belongs to the class of pyridine derivatives.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 5-(Hydroxymethyl)picolinic acid can be achieved through various methods. One common approach involves the reaction of picolinic acid with formaldehyde (methanal) under specific conditions.
Reaction Conditions: The reaction typically occurs in the presence of a base, such as sodium hydroxide (NaOH), and at elevated temperatures.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Chemischer Reaktionen
Reactivity: 5-(Hydroxymethyl)picolinic acid can participate in several chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects: 5-(Hydroxymethyl)picolinic acid has been implicated in neuroprotection, although the exact mechanisms remain unclear.
Immunological Effects: It may play a role in immune responses.
Anti-Proliferative Properties: Some studies suggest it could inhibit cell proliferation.
Other Applications:
Wirkmechanismus
- The precise mechanism by which 5-(Hydroxymethyl)picolinic acid exerts its effects is not fully elucidated.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Nicotinic acid (vitamin B) and isonicotinic acid are structurally related compounds.
Uniqueness: 5-(Hydroxymethyl)picolinic acid’s unique position of the carboxylic acid group distinguishes it from these isomers.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-4-3-6-1-2-7(8(11)12)9-5-6/h1-2,5,10H,3-4H2,(H,11,12) |
InChI-Schlüssel |
MNXZDYWRLRTGRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


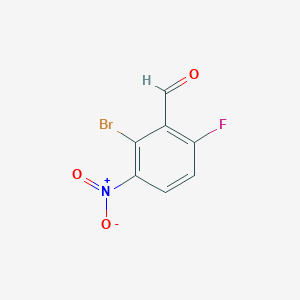
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)

